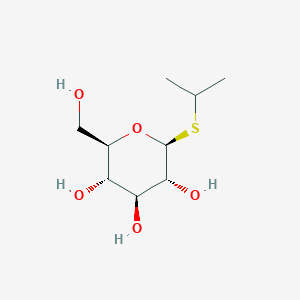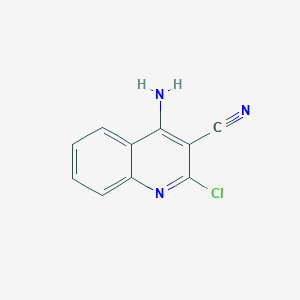
4-amino-2-chloroquinoline-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-amino-2-chloroquinoline-3-carbonitrile is a chemical compound with the molecular formula C10H6ClN3 It is a derivative of quinoline, a heterocyclic aromatic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-chloroquinoline-3-carbonitrile typically involves the reaction of 4-chloro-3-nitrobenzonitrile with an appropriate amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the yield and minimize the production of by-products. The final product is then purified using techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
4-amino-2-chloroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield amine derivatives.
科学研究应用
4-amino-2-chloroquinoline-3-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other materials.
作用机制
The mechanism of action of 4-amino-2-chloroquinoline-3-carbonitrile involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various cellular processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and behavior.
相似化合物的比较
Similar Compounds
4-Anilino-3-quinolinecarbonitrile: This compound is similar in structure but has an aniline group instead of an amino group.
2-Amino-4-chloro-3-quinolinecarbonitrile: This compound has a similar quinoline core but differs in the position of the amino and chloro groups.
Uniqueness
4-amino-2-chloroquinoline-3-carbonitrile is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.
属性
CAS 编号 |
212378-25-1 |
|---|---|
分子式 |
C10H6ClN3 |
分子量 |
203.63 g/mol |
IUPAC 名称 |
4-amino-2-chloroquinoline-3-carbonitrile |
InChI |
InChI=1S/C10H6ClN3/c11-10-7(5-12)9(13)6-3-1-2-4-8(6)14-10/h1-4H,(H2,13,14) |
InChI 键 |
NJLNQZPOWAIENY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(C(=N2)Cl)C#N)N |
规范 SMILES |
C1=CC=C2C(=C1)C(=C(C(=N2)Cl)C#N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




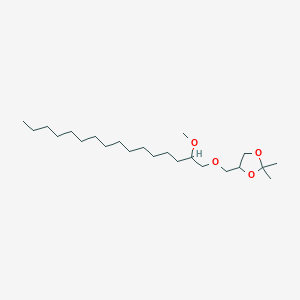


![Pyrimido[4,5-D]pyridazine-2,4(1H,3H)-dione](/img/structure/B96414.png)
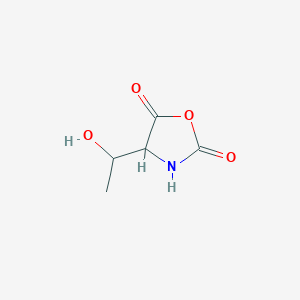
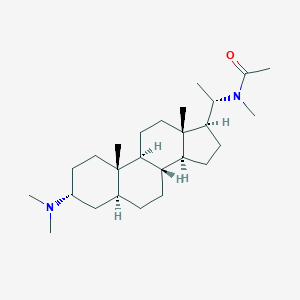
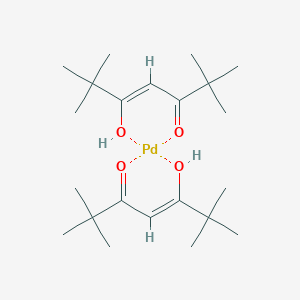
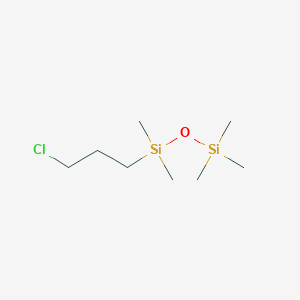
![2-Ethylthieno[2,3-b]pyridine](/img/structure/B96423.png)

